4-bromo-N'-hydroxythiophene-2-carboximidamide 4-bromo-N'-hydroxythiophene-2-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16587248
InChI: InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8)
SMILES:
Molecular Formula: C5H5BrN2OS
Molecular Weight: 221.08 g/mol

4-bromo-N'-hydroxythiophene-2-carboximidamide

CAS No.:

Cat. No.: VC16587248

Molecular Formula: C5H5BrN2OS

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N'-hydroxythiophene-2-carboximidamide -

Specification

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
IUPAC Name 4-bromo-N'-hydroxythiophene-2-carboximidamide
Standard InChI InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8)
Standard InChI Key HOVHXDNCOSLMLH-UHFFFAOYSA-N
Isomeric SMILES C1=C(SC=C1Br)/C(=N/O)/N
Canonical SMILES C1=C(SC=C1Br)C(=NO)N

Introduction

Synthesis

The synthesis of 4-bromo-N'-hydroxythiophene-2-carboximidamide typically involves multi-step reactions using thiophene derivatives as the starting material. Key steps include:

  • Bromination: Introduction of the bromine atom into the thiophene ring, often using halogenating agents such as N-bromosuccinimide (NBS). Palladium-catalyzed reactions may also be employed for selective bromination.

  • Carboximidamide Formation: Conversion of precursor intermediates into the carboximidamide group through amidation or related reactions.

  • Hydroxylation: Addition of the hydroxy group under controlled conditions to avoid side reactions such as hydrolysis.

Reaction Conditions:

  • Inert atmosphere (e.g., nitrogen) to prevent moisture interference.

  • Solvents like carbon tetrachloride or chloroform for optimal reaction medium.

Biological Activity

4-Bromo-N'-hydroxythiophene-2-carboximidamide has shown potential in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.

Mechanism of Action:

  • The bromine atom enhances lipophilicity, improving membrane permeability.

  • Hydroxy and carboximidamide groups facilitate hydrogen bonding with active sites on proteins or enzymes.

Potential Applications:

  • Enzyme Inhibition: Inhibitory effects on enzymes implicated in various diseases.

  • Drug Design: Serves as a scaffold for developing therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Difference
3-Bromo-N'-hydroxythiophene-2-carboximidamideC5H5BrN2OSBromine substitution at a different position
4-Bromo-N'-hydroxybenzenecarboximidamideC7H7BrN2OBenzene ring instead of thiophene
N-Hydroxythiophene-2-carboximidamideC5H6N2OSLacks bromine; lower lipophilicity

These structural variations influence reactivity, biological activity, and potential applications.

Applications in Research and Industry

The compound finds applications in several domains:

  • Medicinal Chemistry:

    • Investigated for its enzyme-binding properties.

    • Potential candidate for anti-inflammatory or antimicrobial drug development.

  • Biochemical Studies:

    • Used in binding affinity studies to understand interaction mechanisms with biological targets.

  • Material Science:

    • Explored for its electronic properties due to the conjugated thiophene structure.

Biological Studies:

Preliminary research indicates that intermolecular interactions significantly affect its solubility and melting point, which are critical factors in drug formulation.

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